molecular formula C14H20BrNO B1344543 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide CAS No. 1119452-41-3

2-bromo-N-(1-methyl-3-phenylpropyl)butanamide

Cat. No.: B1344543
CAS No.: 1119452-41-3
M. Wt: 298.22 g/mol
InChI Key: UYQUUPBNGHHXGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide typically involves the bromination of a precursor compound followed by amidation. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The amidation step involves the reaction of the brominated intermediate with an amine, such as 1-methyl-3-phenylpropylamine, under conditions that facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents like water or alcohol.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides or alcohols.

    Reduction Reactions: Products include primary or secondary amines.

    Oxidation Reactions: Products include carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in biochemical assays and studies involving protein interactions.

    Medicine: While not used therapeutically, it is used in research to study potential pharmacological effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also interact with proteins, altering their structure and function, which is useful in proteomics research .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropane: Similar in structure but lacks the amide group.

    2-Bromo-N-(4-phenylbutan-2-yl)butanamide: Similar but with a different substitution pattern on the butanamide chain.

Uniqueness

2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its utility in proteomics research make it a valuable compound in scientific studies .

Properties

IUPAC Name

2-bromo-N-(4-phenylbutan-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-3-13(15)14(17)16-11(2)9-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQUUPBNGHHXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)CCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255096
Record name 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-41-3
Record name 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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